molecular formula C14H17N5O B12922703 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol CAS No. 34698-79-8

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol

Cat. No.: B12922703
CAS No.: 34698-79-8
M. Wt: 271.32 g/mol
InChI Key: PGYBOYWOJIGERX-UHFFFAOYSA-N
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Description

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol (CAS 34698-79-8, NSC 183517) is a synthetic triazinoindole derivative supplied for research purposes. This compound is part of a class of fused triazine heterocycles that are of significant interest in medicinal chemistry for their potential biological activities. Current scientific literature indicates that structurally related [1,2,4]triazino[5,6-b]indole derivatives are being actively investigated as scaffolds for developing novel anticancer agents. Research suggests these compounds can be designed to target specific cancer cell lines, and molecular docking studies have been used to predict their binding with receptors such as prostate cancer (2q7k) and breast cancer (3hb5) hormones . The compound has a molecular formula of C14H17N5O and a molecular weight of 271.32 g/mol . It is provided as an achiral solid and is characterized by its defined stereocenters and the presence of both hydrogen bond donor and acceptor groups. Researchers can utilize this chemical as a key intermediate or building block for constructing more complex polycyclic heterocyclic systems to explore structure-activity relationships and mechanisms of action. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

34698-79-8

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

4-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-1-ol

InChI

InChI=1S/C14H17N5O/c1-19-11-7-3-2-6-10(11)12-13(19)16-14(18-17-12)15-8-4-5-9-20/h2-3,6-7,20H,4-5,8-9H2,1H3,(H,15,16,18)

InChI Key

PGYBOYWOJIGERX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NCCCCO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of the target compound generally begins with 3-amino-triazino[5,6-b]indole or its derivatives, which serve as the core scaffold for further functionalization. This intermediate can be prepared via diazotization and subsequent cyclization reactions involving hydrazine derivatives and substituted indole precursors.

General Synthetic Strategy

The preparation of 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol involves:

  • Step 1: Formation of the triazinoindole core
    Starting from 3-amino-triazino[5,6-b]indole, diazotization with sodium nitrite in acidic medium at low temperature (around 4 °C) is performed, followed by reaction with nucleophiles such as malononitrile or hydrazine hydrate to form fused polycyclic intermediates.

  • Step 2: Introduction of the amino substituent
    The amino group at the 3-position of the triazinoindole is introduced or modified by nucleophilic substitution or condensation reactions with appropriate amines or hydrazine derivatives. For example, hydrazine hydrate treatment converts ester or nitrile groups into hydrazinyl or amino functionalities.

  • Step 3: Attachment of the 1-butanol side chain
    The 1-butanol moiety is introduced via nucleophilic substitution or reductive amination reactions involving 4-bromobutanol or 4-chlorobutanol derivatives reacting with the amino group on the triazinoindole core. Alternatively, the amino group can be reacted with 4-hydroxybutanal or related aldehydes to form Schiff bases, which are then reduced to the corresponding amino alcohols.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Diazotization and coupling 3-amino-triazino[5,6-b]indole, NaNO2, HCl, 4 °C Formation of diazonium salt intermediate, followed by coupling with malononitrile or hydrazine hydrate to form fused heterocycles.
2 Cyclization Reflux in ethanol or pyridine Cyclization to form triazinoindole fused rings, confirmed by disappearance of NH2 signals and appearance of new heterocyclic signals in NMR.
3 Amination/Nucleophilic substitution Reaction with hydrazine hydrate or amines Introduction of amino group at position 3, conversion of esters or nitriles to hydrazides or amines.
4 Side chain attachment Reaction with 4-bromobutanol or 4-hydroxybutanal, possibly with base or reductive agent Formation of this compound via nucleophilic substitution or reductive amination.

Spectroscopic and Analytical Confirmation

  • IR Spectroscopy : Characteristic bands for NH, OH, and C=N groups confirm the presence of amino and hydroxyl functionalities. For example, NH stretching appears around 3200–3400 cm⁻¹, OH stretching near 3400 cm⁻¹, and C=N stretching near 1600–1650 cm⁻¹.

  • NMR Spectroscopy :

    • $$^{1}H$$-NMR shows signals corresponding to aromatic protons of the triazinoindole core, amino protons (broad singlets), and aliphatic protons of the butanol side chain (multiplets around 3.3–4.0 ppm for CH2 groups adjacent to OH and NH).
    • $$^{13}C$$-NMR confirms the presence of sp² carbons in the heterocyclic rings and sp³ carbons in the butanol chain.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the successful synthesis.

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects the yield and purity of intermediates. For example, refluxing in ethanol or pyridine facilitates cyclization steps, while acidic aqueous media are preferred for diazotization.

  • Use of hydrazine hydrate is effective for converting ester or nitrile groups into amino functionalities, which are essential for subsequent side chain attachment.

  • Side chain attachment via nucleophilic substitution with 4-bromobutanol requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

  • Purification is typically achieved by recrystallization from ethanol or chromatographic methods, ensuring high purity for biological testing or further derivatization.

Summary Table of Key Synthetic Steps

Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Key Spectral Features
3-amino-triazino[5,6-b]indole Diazotization + coupling NaNO2, HCl, malononitrile, 4 °C 70–80 IR: NH2 disappearance, CN at ~2210 cm⁻¹
Fused triazinoindole nitrile/hydrazide Cyclization Reflux in ethanol or pyridine 65–75 $$^{1}H$$-NMR: NH2 and NH signals appear
Amino-substituted triazinoindole Amination Hydrazine hydrate, boiling ethanol 60–70 IR: NH2 bands, $$^{13}C$$-NMR: disappearance of ester carbons
Final compound with 1-butanol side chain Nucleophilic substitution 4-bromobutanol, base, reflux 55–65 IR: OH and NH bands, $$^{1}H$$-NMR: aliphatic CH2 signals

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol and related triazinoindole derivatives:

Compound Core Structure Substituent/Functional Group Key Properties Synthetic Yield/Purity Reported Activity Reference
This compound 5-Methyltriazinoindole 4-Aminobutanol Polar hydroxyl group enhances solubility; potential for H-bonding interactions Not reported Inferred from analogs (antimicrobial) -
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide 5-Methyltriazinoindole Thioacetamide + 4-bromophenyl High lipophilicity (bromophenyl); moderate antimicrobial activity (Gram-negative) 95% purity Antimicrobial (E. coli, P. aeruginosa)
1-(5H-Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) 5-Methyltriazinoindole Pyrazolone ring C=O group contributes to polarity; high thermal stability (m.p. 330–331°C) 93% yield Antimicrobial (broad-spectrum)
2-[(5-Benzyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridinyl)acetamide 5-Benzyltriazinoindole Thioacetamide + 4-methylpyridinyl Enhanced π-π stacking (benzyl, pyridine); potential CNS penetration Not reported Not reported
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetic acid 8-Bromo-5-methyltriazinoindole Thioacetic acid Bromine increases molecular weight; potential halogen bonding 95% purity Intermediate for further derivatization

Key Structural and Functional Insights:

Substituent Effects on Solubility: The 1-butanol chain in the target compound introduces a terminal hydroxyl group, likely improving aqueous solubility compared to lipophilic derivatives like N-(4-bromophenyl)-thioacetamide . However, this may reduce membrane permeability compared to aryl-substituted analogs. Pyrazolone derivatives (e.g., 32) exhibit high polarity due to ketone and NH groups, resulting in elevated melting points (>300°C), whereas the target compound’s flexible butanol chain may lower thermal stability .

Synthetic Routes: Most triazinoindole derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:

  • Thioacetamide analogs (e.g., compounds 23–27) are prepared by coupling 2-((5-methyltriazinoindol-3-yl)thio)acetic acid with substituted anilines .
  • Pyrazolone derivatives (e.g., 32) are formed by cyclizing hydrazine intermediates with ethyl acetoacetate . The target compound’s synthesis likely involves similar strategies, such as reacting 3-amino-5-methyltriazinoindole with 4-bromobutan-1-ol or a protected derivative .

Biological Activity: Antimicrobial Activity: Pyrazolone derivatives (e.g., 32, 33) show broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, P. aeruginosa) and fungi (C. albicans), attributed to their ability to disrupt microbial membranes or enzyme function . The target compound’s amino alcohol group may enhance interactions with bacterial efflux pumps or kinases. Protein Binding: Thioacetamide derivatives (e.g., 24, 26) demonstrate high purity (>95%) and stability, making them candidates for hit identification in protein-binding assays .

Spectroscopic Characterization :

  • IR and NMR data for analogs (e.g., 32 , 34 ) confirm the presence of key functional groups:

  • C=O stretches at ~1650–1700 cm⁻¹ (pyrazolone, acetamide).
  • NH protons resonate at δ 10–12 ppm in DMSO-d₆ . The target compound’s NMR spectrum would feature signals for the butanol chain (e.g., δ 3.5–3.7 ppm for CH₂OH) and triazinoindole NH (δ ~11 ppm) .

Biological Activity

4-((5-Methyl-5H-(1,2,4)triazino(5,6-b)indol-3-yl)amino)-1-butanol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects.

  • Molecular Formula : C14H17N5O
  • Molecular Weight : 271.318 g/mol
  • CAS Number : 34698-79-8

Anticancer Properties

Research indicates that compounds containing the triazinoindole structure exhibit notable anticancer activity. For instance, derivatives of triazinoindoles have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating significant antiproliferative effects.

CompoundCell LineIC50 (μM)
4-butanol derivativeMDA-MB-2312.43–7.84
Other derivativesHepG24.98–14.65

These findings suggest that this compound could be a promising candidate for further anticancer drug development.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of microtubule assembly. In vitro studies have shown that it can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Research has demonstrated that analogs can reduce pro-inflammatory cytokine production in various models:

ModelCytokine Inhibition (%)
LPS-stimulated macrophages97.7% at 10 μM
THP1 human monocytic cellsSignificant reduction in TNFα

These results indicate that this compound may have therapeutic potential in treating inflammatory diseases.

Study on Microtubule Dynamics

A study involving molecular docking simulations revealed that the compound binds effectively to the colchicine-binding site on tubulin. This interaction is crucial for its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells.

In Vivo Studies

In vivo studies have confirmed the efficacy of related compounds in reducing tumor growth in animal models. For example, a derivative demonstrated significant tumor suppression in xenograft models of breast cancer.

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